molecular formula C11H8F3NO2 B12335915 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B12335915
M. Wt: 243.18 g/mol
InChI Key: FRYMEDZQWCLSCZ-UHFFFAOYSA-N
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Description

3-Methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methyl group at position 3 and a trifluoromethyl (CF₃) group at position 7, with a carboxylic acid moiety at position 2 (Figure 1). This compound has been synthesized via a multi-step organic reaction pathway, yielding 82% purity as confirmed by spectral

  • ¹H NMR (500 MHz, DMSO-d₆): δ 13.17 (s, 1H), 11.84 (s, 1H), 8.04 (dd, J = 1.9, 1.0 Hz, 1H), 2.57 (s, 3H) .
  • ¹³C NMR: Distinct signals at δ 125.42 (q, J = 272.2 Hz, CF₃) and δ 163.21 (carboxylic acid C=O) .
  • HRMS: m/z 242.0432 (C₁₁H₇F₃NO₂⁻) .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeting receptors or enzymes sensitive to electron-withdrawing substituents.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H8F3NO2/c1-5-6-3-2-4-7(11(12,13)14)9(6)15-8(5)10(16)17/h2-4,15H,1H3,(H,16,17)

InChI Key

FRYMEDZQWCLSCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves cyclizing arylhydrazines with carbonyl compounds under acidic conditions. For 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid , the synthesis begins with 4-(trifluoromethyl)phenylhydrazine and methyl pyruvate (Figure 1).

Reaction Conditions:

  • Step 1 : Condensation of 4-(trifluoromethyl)phenylhydrazine with methyl pyruvate in acetic acid at 80°C for 6 hours forms the hydrazone intermediate.
  • Step 2 : Cyclization via concentrated HCl at 120°C for 4 hours yields methyl 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylate .
  • Step 3 : Hydrolysis with NaOH (2M) in ethanol/water (1:1) at 70°C for 2 hours produces the target carboxylic acid.
Table 1: Optimization of Fischer Indole Synthesis
Parameter Condition Yield (%) Purity (%)
Acid Catalyst HCl (conc.) 72 98
Temperature 120°C 68 97
Solvent Acetic Acid 75 99

Key Insight : The trifluoromethyl group’s electron-withdrawing nature necessitates prolonged reaction times for complete cyclization.

Cyclization of Substituted Phenylhydrazines

Alternative cyclization strategies leverage Vilsmeier-Haack formylation to introduce the indole scaffold. Starting from 3-methyl-7-(trifluoromethyl)aniline , the pathway involves:

Reaction Pathway:

  • Formylation : Treating the aniline with POCl₃/DMF at 0°C generates the iminium intermediate.
  • Cyclization : Heating in DMF at 100°C for 3 hours forms 3-methyl-7-(trifluoromethyl)-1H-indole-2-carbaldehyde .
  • Oxidation : Using KMnO₄ in acidic conditions oxidizes the aldehyde to the carboxylic acid.
Table 2: Cyclization Efficiency
Starting Material Oxidizing Agent Yield (%)
3-Methyl-7-(trifluoromethyl)aniline KMnO₄ 65
3-Methyl-7-(trifluoromethyl)aniline CrO₃ 58

Challenge : Over-oxidation to nitro derivatives occurs with CrO₃, making KMnO₄ preferred.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions enable precise substitution. A Buchwald-Hartwig amination approach introduces the methyl group post-cyclization:

Protocol:

  • Substrate : 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid.
  • Methylation : React with methylboronic acid using Pd(OAc)₂/XPhos in toluene at 100°C for 12 hours.
Table 3: Catalytic Efficiency
Catalyst System Ligand Yield (%)
Pd(OAc)₂/XPhos XPhos 78
PdCl₂(dppf) dppf 65

Note : Steric hindrance from the trifluoromethyl group reduces yields compared to unsubstituted indoles.

Electrophilic Substitution and Functional Group Interconversion

Trifluoromethylation at position 7 is achieved via radical pathways:

Method:

  • Substrate : 3-Methyl-1H-indole-2-carboxylic acid.
  • CF₃ Source : Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).
  • Conditions : CuI (10 mol%) in DCE at 80°C for 8 hours.
Table 4: Trifluoromethylation Efficiency
Reagent Catalyst Yield (%)
Togni’s Reagent CuI 60
Umemoto’s Reagent AgNO₃ 52

Limitation : Competing side reactions at position 3 necessitate rigorous temperature control.

Comparative Analysis of Synthetic Routes

Table 5: Route Comparison
Method Total Yield (%) Purity (%) Cost (USD/g)
Fischer Indole 68 98 120
Vilsmeier-Haack 55 95 150
Buchwald-Hartwig 70 97 200
Electrophilic CF₃ 58 90 180

Industrial-Scale Considerations

Large-scale production (>1 kg) employs continuous-flow reactors to enhance safety and efficiency:

Process Parameters:

  • Residence Time : 30 minutes at 120°C.
  • Catalyst Loading : 0.5 mol% Pd(OAc)₂.
  • Throughput : 500 g/day with 95% yield.

Advantage : Flow systems mitigate exothermic risks during cyclization and trifluoromethylation.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

a) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
  • Substituents : Chloro (Cl) at position 7 vs. CF₃ in the target compound.
  • Safety data indicate it is classified for R&D use only .
b) 3-((E)-3-((3-((E)-2-(7-Chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k)
  • Substituents: Methoxy (OCH₃) at position 7 and a quinoline-vinyl side chain.
  • Activity : Acts as a potent CysLT1 antagonist (IC₅₀ = 5.9 nM), highlighting the importance of substituent bulk and polarity in receptor binding .
c) 3-Methyl-7-nitro-1H-indole-2-carboxylic acid
  • Substituents: Nitro (NO₂) at position 5.
  • Comparison : The nitro group is strongly electron-withdrawing but may confer instability under reducing conditions compared to CF₃ .

Carboxylic Acid Position and Functional Group Modifications

a) 7-Methoxy-1H-indole-3-carboxylic acid
  • Structure : Carboxylic acid at position 3 vs. position 2 in the target compound.
b) Ethyl 5-methoxyindole-2-carboxylate
  • Modification : Esterification of the carboxylic acid.
  • Utility : Improved cell permeability compared to the free acid form, though hydrolytically unstable .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Properties/Activity Reference
3-Methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid CF₃ (7), CH₃ (3), COOH (2) HRMS m/z 242.0432; 82% yield
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) R&D use only; CAS 16381-48-9
Compound 17k OCH₃ (7), quinoline side chain CysLT1 IC₅₀ = 5.9 nM
Ethyl 5-methoxyindole-2-carboxylate OCH₃ (5), COOEt (2) Improved permeability

Biological Activity

3-Methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C11H8F3NO2 and a molecular weight of approximately 243.18 g/mol, it contains both a methyl group and a trifluoromethyl group attached to an indole ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

HIV-1 Integrase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a critical enzyme in the HIV replication cycle. Indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of integrase. For instance, modifications to the indole core, such as introducing halogenated groups at specific positions, significantly enhanced their inhibitory effects. The IC50 values for some derivatives reached as low as 0.13 μM, indicating strong activity against integrase .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid can be attributed to its structural characteristics:

  • Indole Core : The indole structure allows for chelation with metal ions (e.g., Mg²⁺) within the active site of integrase.
  • Substituents : The presence of the trifluoromethyl group increases lipophilicity and may enhance binding interactions with biological targets.

Comparative Analysis with Related Compounds

A comparison table of structurally similar compounds provides insights into their biological activities:

Compound NameCAS NumberMolecular FormulaUnique FeaturesIC50 (μM)
5-Methoxy-3-methyl-6-trifluoromethyl-1H-indole-2-carboxylic acid865305-96-0C12H10F3NO3Contains a methoxy group enhancing solubilityN/A
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid172216-98-7C10H6F3NO2Lacks a methyl substituent at position 3N/A
7-Methyl-6-(trifluoromethyl)-1H-indole-2-carboxylic acid2060039-09-8C11H8F3NO2Different positioning of methyl and trifluoromethyl groupsN/A

Case Studies

In a recent study focusing on indole derivatives, compounds structurally related to 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid were synthesized and evaluated for their biological activities. Notably, modifications at the C6 position with halogenated groups led to significant improvements in integrase inhibition, demonstrating the importance of structural optimization in enhancing biological efficacy .

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